molecular formula C21H22N2O5 B2478974 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-53-6

3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2478974
CAS No.: 898418-53-6
M. Wt: 382.416
InChI Key: QSSGLKIIZQVYPH-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a specialized chemical reagent designed for research applications. This compound features a fused tricyclic pyrroloquinoline scaffold, a structure of significant interest in medicinal chemistry due to its potential for diverse biological interactions. The 3,4,5-trimethoxybenzamide moiety is a privileged structure known for its ability to engage with various enzymatic targets, which suggests this compound could be a valuable intermediate or pharmacological probe . Its primary research value lies in the exploration of structure-activity relationships and as a key intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization studies. Researchers can utilize this compound to investigate novel pathways in chemical biology and develop new therapeutic agents, particularly given the documented research interest in related trimethoxy-substituted benzamide compounds .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21(25)22-15-8-12-4-5-18(24)23-7-6-13(9-15)19(12)23/h8-11H,4-7H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSGLKIIZQVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the Pyrroloquinoline Core

    • The preparation begins with the cyclization of appropriate precursors to form the pyrroloquinoline core. Typically, a mixture of aniline derivatives and carbonyl compounds are heated in the presence of a catalyst like phosphoric acid.

    • Reaction conditions: Heating at 80-100°C for several hours.

  • Step 2: Formation of the Trimethoxy Benzamide Group

    • The next step involves introducing the trimethoxy benzamide group. This can be done via an amidation reaction where 3,4,5-trimethoxybenzoic acid is reacted with an amine derivative of the pyrroloquinoline intermediate.

    • Reaction conditions: This reaction generally occurs under mild heating (50-60°C) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production would likely involve a scaled-up version of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The pyrroloquinoline core can undergo oxidation reactions to introduce new functional groups or modify existing ones, often using agents like KMnO4 or chromium trioxide.

    • Major products: Oxidized derivatives with increased functionality.

  • Reduction:

    • Reduction reactions on this compound might focus on reducing the carbonyl group in the benzamide moiety, using reagents like NaBH4 or LiAlH4.

    • Major products: Reduced forms like alcohols.

  • Substitution:

    • Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic rings or the quinoline core.

    • Reagents: Halogenating agents (e.g., NBS), alkylating agents (e.g., alkyl halides).

    • Major products: Substituted derivatives with potentially enhanced biological activity.

Scientific Research Applications

Chemistry

  • Synthesis of novel analogs:

Biology

  • Anticancer research: Its unique structure allows it to interact with biological macromolecules, showing potential as an anticancer agent by inhibiting specific pathways in cancer cells.

Medicine

  • Therapeutic potential: Research is being conducted on its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's due to its ability to cross the blood-brain barrier and interact with central nervous system targets.

Industry

  • Material science: The compound's unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The primary mechanism involves the interaction of the benzamide moiety with specific enzymes or receptors. Its trimethoxy groups can enhance binding affinity to certain proteins, while the pyrroloquinoline core can disrupt normal cellular functions, leading to therapeutic effects.

  • Molecular targets: Targets include kinases, DNA-binding proteins, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, which differ in substituents, heterocyclic systems, or biological activities. Below is a systematic comparison:

Structural Analogues with Modified Benzamide Substituents

  • VUF15485: ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) Key Differences: Replaces the pyrroloquinolinone moiety with a fluorophenyl-allyl group and a pyrrolidine-ethyl chain. Pharmacology: Acts as a high-affinity agonist for undisclosed targets, with radiolabeled ([³H]VUF15485) used for receptor studies .
  • PBX2: 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide Key Differences: The tetracyclic system is replaced with a benzo-pyrrolo-oxazinone scaffold. Pharmacology: Exhibits antagonistic activity against both GPER and ER, distinguishing it from the target compound .

Analogues with Varied Heterocyclic Cores

  • N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Key Differences: Substitutes the benzamide group with a propionamide chain.
  • (Z)-4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate (12e) Key Differences: Incorporates a thioxothiazolidinone group and ester linkage. Synthesis: Produced via condensation of pyrroloquinoline-diones with 2-thioxothiazolidin-4-ones in acetic acid . Physicochemical Properties: Higher molecular weight (555.1256 g/mol) and melting point (314–316°C) compared to the target compound .

Pharmacologically Active Benzamide Derivatives

  • 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide Derivatives Key Differences: Retains the trimethoxybenzamide scaffold but lacks the pyrroloquinolinone moiety. Pharmacology: Demonstrates P-gp inhibitory activity with IC₅₀ values ranging from 1.4–20 µM, suggesting the trimethoxy group enhances binding to efflux pumps .
  • 2-Pentafluorophenyl-N-(quinolin-8-yl)benzamide Key Differences: Uses a pentafluorophenyl group instead of trimethoxybenzamide. Synthesis: Lower yield (8%) compared to the target compound’s analogs, likely due to steric hindrance from fluorine substituents .

Critical Analysis of Research Findings

  • Structure-Activity Relationships (SAR): The trimethoxybenzamide group is critical for P-gp inhibition, as seen in both the target compound and 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide . However, replacing the pyrroloquinolinone with a benzo-pyrrolo-oxazinone (PBX2) shifts activity toward ER antagonism .
  • Synthetic Challenges : Derivatives with bulky substituents (e.g., pentafluorophenyl) exhibit lower yields (~8%) compared to simpler analogs (~39%), highlighting the impact of steric effects on reaction efficiency .

Biological Activity

3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O5 with a molecular weight of 382.4 g/mol. The compound features a complex structure that includes a pyrroloquinoline moiety and a benzamide group.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H22N2O5
Molecular Weight382.4 g/mol
CAS NumberNot available

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, pyran derivatives have shown effectiveness against various bacterial strains. The potential of this compound in this regard remains to be fully explored but is promising based on related compounds.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Compounds within the quinoline class are known for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study on related quinoline derivatives demonstrated significant cytotoxicity against several cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
  • Interference with DNA Replication : The structural similarity to known intercalating agents suggests potential interference with DNA replication.
  • Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cancer cells and subsequent cell death.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a related compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity against Staphylococcus aureus and Escherichia coli, derivatives similar to this compound demonstrated significant inhibition zones in agar diffusion tests.

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